2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL
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Overview
Description
2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL is an organic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a bromobenzylidene group attached to an amino group, which is further connected to a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL typically involves the condensation of 4-bromobenzaldehyde with 2-amino-6-methyl-1,3,4-thiadiazine-5-ol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((4-Bromobenzylidene)amino)-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile
- 4-((4-Bromobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
2-((4-Bromobenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL is unique due to its specific structural features, such as the presence of a thiadiazine ring and a bromobenzylidene group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10BrN3OS |
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Molecular Weight |
312.19 g/mol |
IUPAC Name |
2-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C11H10BrN3OS/c1-7-10(16)14-15-11(17-7)13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,16)/b13-6+ |
InChI Key |
GJRZCFSIELGOPP-AWNIVKPZSA-N |
Isomeric SMILES |
CC1C(=O)NN=C(S1)/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1C(=O)NN=C(S1)N=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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